delta-Tocotrienol delta-Tocotrienol Delta-tocotrienol is a tocotrienol that is chroman-6-ol substituted by methyl groups at positions 2 and 8 and a farnesyl chain at position 2. It has a role as a plant metabolite, a NF-kappaB inhibitor, an antineoplastic agent, an apoptosis inducer, a Saccharomyces cerevisiae metabolite, a radiation protective agent, an anti-inflammatory agent and a bone density conservation agent. It is a tocotrienol and a vitamin E.
delta-Tocotrienol is a natural product found in Garcinia multiflora, Bixa orellana, and other organisms with data available.
Delta-Tocotrienol is the delta form of the vitamin E family member tocotrienol, with potential antineoplastic activity. Upon administration, delta-tocotrienol accumulates in cancer cells and may exert their anti-cancer activity in part through 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase downregulation and/or degradation, cell cycle arrest, and induction of caspase-mediated apoptosis. In addition, this agent may inhibit angiogenesis partially through the blockage of vascular endothelial growth factor receptor (VEGFR) and the inhibition of tumor cell-induced vessel formation. Altogether, this may result in the inhibition of tumor cell growth. Tocotrienols contain 3 double bonds, absent in tocopherols, on its farnesyl isoprenoid side chain that likely contribute to its anti-cancer activities.
Brand Name: Vulcanchem
CAS No.: 25612-59-3
VCID: VC21343380
InChI: InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1
SMILES: CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Molecular Formula: C27H40O2
Molecular Weight: 396.6 g/mol

delta-Tocotrienol

CAS No.: 25612-59-3

Cat. No.: VC21343380

Molecular Formula: C27H40O2

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

delta-Tocotrienol - 25612-59-3

CAS No. 25612-59-3
Molecular Formula C27H40O2
Molecular Weight 396.6 g/mol
IUPAC Name (2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1
Standard InChI Key ODADKLYLWWCHNB-LDYBVBFYSA-N
Isomeric SMILES CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
SMILES CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Canonical SMILES CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Pharmacokinetics of Delta-Tocotrienol

Understanding the pharmacokinetic profile of delta-tocotrienol is essential for evaluating its potential as a therapeutic agent. Research has demonstrated that delta-tocotrienol exhibits dose-dependent pharmacokinetic parameters when administered orally.

Supplementation with different doses of Annatto delta-tocotrienol has been shown to result in dose-dependent increases in several key pharmacokinetic parameters, as illustrated in the following table:

Pharmacokinetic Parameter125 mg250 mg500 mg
Area Under Curve (AUC0-10, ng/ml)2463.915412.5014985.73
Maximum Concentration (Cmax, ng/ml)82919203278
Time to Maximum Peak (Tmax, h)336
Elimination Half-life (t1/2, h)1.741.392.54
Time of Clearance (Cl-T, h-1)0.0490.0450.030
Volume of Distribution (Vd/f, mg/h)0.1190.1140.113
Elimination Rate Constant (ke, h-1)0.4120.4010.265

This data demonstrates the dose-dependent absorption and pharmacokinetic profile of delta-tocotrienol, with higher doses resulting in greater area under the curve and maximum plasma concentrations . The time to achieve maximum peak concentration extends from 3 hours at lower doses to 6 hours at the 500 mg dose, suggesting saturation of absorption mechanisms at higher concentrations.

Research has also investigated higher doses (750 mg and 1000 mg) of delta-tocotrienol, finding that such administration results in the presence of all tocotrienol isomers in plasma. At the 750 mg dose, the plasma concentrations of tocotrienols followed the order: beta-tocotrienol (7838 ng/ml) > gamma-tocotrienol (5055 ng/ml) > delta-tocotrienol (4045 ng/ml) > alpha-tocotrienol (1389 ng/ml) .

Anticancer Activities of Delta-Tocotrienol

Effects on Cancer Cell Lines

Delta-tocotrienol has demonstrated significant anticancer activity across multiple cancer cell lines. In vitro studies have determined the half-maximal inhibitory concentration (IC50) values for delta-tocotrienol against various cancer cells.

Research comparing the potency of different tocotrienol isomers against A549 (lung cancer) and U87MG (glioblastoma) cell lines showed promising results for delta-tocotrienol, as documented in the following table:

IsomerA549 (IC50, μM)U87MG (IC50, μM)
Alpha-tocotrienol5.02.0
Gamma-tocotrienol2.03.0
Delta-tocotrienol2.01.0

The data indicates that delta-tocotrienol exhibits potent anticancer activity, with particularly strong effects against the U87MG glioblastoma cell line, where it demonstrated the lowest IC50 value among the tested isomers .

Further research has explored the time-dependent effects of delta-tocotrienol on these cancer cell lines, showing enhanced efficacy with longer exposure:

Treatment PeriodA549 (IC50, μM)U87MG (IC50, μM)
24 h1.71 ± 0.41.45 ± 0.1
48 h1.60 ± 0.11.29 ± 0.1
72 h1.27 ± 0.21.13 ± 0.9

This time-dependent decrease in IC50 values demonstrates that prolonged exposure to delta-tocotrienol enhances its anticancer efficacy, suggesting potential benefits from sustained administration regimens .

Activity Against Hepatocellular Carcinoma

Delta-tocotrienol has shown particularly promising results against hepatocellular carcinoma (HCC), the predominant form of primary liver cancer. Current treatments for advanced HCC often have significant side effects and limited efficacy, making the exploration of novel therapeutic agents with lower toxicity profiles, such as delta-tocotrienol, particularly important.

Research has demonstrated that delta-tocotrienol exerts antiproliferative and proapoptotic effects in HCC cells through multiple mechanisms. Treatment with delta-tocotrienol (25 μg/mL) has been shown to induce the release of mitochondrial reactive oxygen species (ROS) and cause structural and functional alterations of mitochondria compatible with a fission process .

Additionally, delta-tocotrienol triggers selective autophagy, removing dysfunctional mitochondria through a process known as mitophagy. Experimental evidence shows that treatment with delta-tocotrienol (25 μg/mL, 48 h) increases the expression of Parkin and BNIP3 proteins, which are involved in mitophagy regulation. Prolonged treatment (72 h) causes a marked decrease in the expression of the constitutive mitochondrial protein TOM20, demonstrating significant removal of mitochondria through delta-tocotrienol-induced autophagy .

Transmission electron microscopy (TEM) analysis has confirmed this mechanism, showing autophagosomes containing swollen mitochondria with expanded matrix space in delta-tocotrienol-treated cells. When autophagy was genetically inhibited using ATG5 siRNA, the decrease in TOM20 caused by delta-tocotrienol treatment was abrogated, confirming that delta-tocotrienol removes dysfunctional mitochondria through mitophagy .

Mechanisms of Action

Induction of Autophagy and Mitophagy

One of the primary mechanisms through which delta-tocotrienol exerts its anticancer effects is the induction of autophagy, particularly mitophagy (selective autophagy of mitochondria). Research has shown that delta-tocotrienol treatment leads to structural and functional alterations of mitochondria, followed by their selective removal through autophagy .

The process begins with delta-tocotrienol inducing mitochondrial damage and the release of reactive oxygen species. These dysfunctional mitochondria are then targeted for removal through mitophagy. Treatment with delta-tocotrienol increases the expression of key mitophagy-related proteins such as Parkin and BNIP3, which facilitate the recognition and targeting of damaged mitochondria for autophagic degradation .

Co-immunofluorescence studies between MitoTracker and LysoTracker have confirmed that following delta-tocotrienol treatment, autophagosomes containing mitochondria are incorporated into lysosomes for degradation. This process leads to a significant decrease in mitochondrial mass, as evidenced by the reduction in TOM20 protein expression after prolonged delta-tocotrienol treatment .

It is hypothesized that the massive removal of mitochondria through mitophagy results in cellular energy deficiency, eventually leading to cancer cell death. This mechanism provides a selective approach for targeting cancer cells, which often have altered mitochondrial function compared to normal cells.

Bioavailability and Formulation Considerations

The therapeutic efficacy of delta-tocotrienol is influenced by its bioavailability, which has led to research focused on developing improved formulations. A single-dose, randomized, crossover study compared the safety and bioavailability of a new formulation of Gamma Delta Tocotrienol (GDT) with the existing Tocotrienol-rich Fraction (TRF) in healthy volunteers .

The study involved administering either two 300 mg GDT capsules (containing 450 mg gamma-tocotrienol and 150 mg delta-tocotrienol) or four 200 mg TRF capsules (containing 451.2 mg gamma-tocotrienol and 102.72 mg delta-tocotrienol). Blood samples were collected over 24 hours to determine plasma tocotrienol concentrations .

Importantly, no adverse events were reported during the study, supporting the safety profile of delta-tocotrienol at the doses tested. This research highlights the importance of formulation development in optimizing the therapeutic potential of delta-tocotrienol .

Comparison with Other Tocotrienol Isomers

Delta-tocotrienol is one of four tocotrienol isomers, each with distinct biological properties. Research comparing the anticancer activities of different tocotrienol isomers provides valuable insights into the relative potency of delta-tocotrienol.

As shown in the IC50 data presented earlier, delta-tocotrienol demonstrates comparable or superior anticancer activity against A549 and U87MG cell lines compared to alpha and gamma-tocotrienol. Particularly notable is delta-tocotrienol's potent effect against U87MG cells, where it showed the lowest IC50 value (1.0 μM) among the tested isomers .

The time-dependent IC50 values also indicate that delta-tocotrienol consistently exhibits lower IC50 values across different treatment durations compared to the other isomers, suggesting it may be the most potent tocotrienol isomer for anticancer applications .

Future Perspectives and Clinical Implications

The growing body of research on delta-tocotrienol suggests several promising avenues for future investigation and potential clinical applications:

  • Development of optimized formulations with enhanced bioavailability to maximize therapeutic efficacy.

  • Further clinical trials to evaluate delta-tocotrienol's efficacy in various cancer types, particularly those where standard treatments have limited effectiveness or significant side effects.

  • Investigation of combination therapies involving delta-tocotrienol and standard cancer treatments to potentially enhance efficacy or reduce side effects.

  • Detailed mechanistic studies to fully elucidate the molecular pathways through which delta-tocotrienol induces autophagy, mitophagy, and apoptosis in cancer cells.

  • Exploration of delta-tocotrienol as a preventive agent in high-risk populations, given its favorable safety profile.

The anticancer properties of delta-tocotrienol, particularly its ability to induce autophagy and mitophagy in cancer cells, provide a rational basis for its further development as a therapeutic agent. The potential of delta-tocotrienol as an adjuvant therapy for advanced hepatocellular carcinoma is especially promising, given the limited treatment options for this condition and the demonstrated efficacy of delta-tocotrienol against HCC cell lines .

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